molecular formula C12H15NO2 B129490 Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate CAS No. 141104-65-6

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B129490
CAS No.: 141104-65-6
M. Wt: 205.25 g/mol
InChI Key: QDBFVFBOZSMMSV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (CAS 136834-79-2) is a bicyclic compound featuring an indene backbone substituted with an amino group and an ethyl ester at the 2-position. Its hydrochloride salt form is commonly used in synthetic chemistry and pharmaceutical research. Key properties include:

  • Molecular formula: C₁₂H₁₆ClNO₂ (hydrochloride salt) .
  • Structure: A fused bicyclic system with a secondary amine and ester moiety, enhancing reactivity in nucleophilic and catalytic reactions .
  • Applications: Intermediate in drug synthesis, particularly for central nervous system (CNS) targets and psychoactive substances due to its structural similarity to cathinone derivatives .
  • Synthesis: Typically prepared via palladium-catalyzed C–H activation or microwave-assisted alkylation, followed by purification using column chromatography .

Properties

IUPAC Name

ethyl 2-amino-1,3-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBFVFBOZSMMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Toluene’s high boiling point facilitates reflux conditions (110°C), enhancing reaction rates for cyclization and amination steps. Substituting with lower-boiling solvents (e.g., THF) reduces side reactions but may prolong reaction times.

Purification Techniques

Flash chromatography on silica gel is standard for isolating intermediates (e.g., 7a , 7c ). However, recrystallization from ethyl acetate/hexane mixtures improves purity for final products, particularly when stereoisomers are present.

Scalability Issues

Large-scale syntheses face challenges in maintaining enantioselectivity. Continuous flow systems, as tested in patent CN105461552A, enhance reproducibility by ensuring consistent mixing and temperature control .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Amino group : Oxidized to nitro or nitroso derivatives under strong oxidizing conditions.

  • Indene ring : Oxidation can lead to epoxidation or aromatic ring formation.

  • Ester group : Typically resistant to oxidation under mild conditions.

Reagents/ConditionsProductsNotes
KMnO₄ (acidic)2-Nitro-indene carboxylateSelective oxidation of amine to nitro group
Ozone (O₃)Epoxide intermediateForms transient epoxide on dihydroindene ring
CrO₃/H₂SO₄Aromatic indene derivativeFull dehydrogenation of dihydroindene

Reduction Reactions

Reduction targets the ester and amine groups:

  • Ester : Reduced to primary alcohol using LiAlH₄.

  • Amine : Stable under most reducing conditions but can undergo reductive alkylation.

Reagents/ConditionsProductsYield
LiAlH₄/THF, reflux2-Amino-indene methanol78–85%
H₂/Pd-CSaturated bicyclic aminePartial hydrogenation of indene ring

Substitution Reactions

The amino group participates in nucleophilic substitutions:

  • Acylation : Forms amides with acyl chlorides.

  • Alkylation : Produces secondary amines with alkyl halides.

Reagents/ConditionsProductsApplications
AcCl/Et₃N2-Acetamido derivativePrecursor for DDR1 inhibitors
CH₃I/K₂CO₃N-Methylated analogImproved pharmacokinetics in drug candidates

Ester Hydrolysis

Controlled hydrolysis converts the ethyl ester to carboxylic acid:

Reagents/ConditionsProductsSelectivity
NaOH/H₂O, Δ2-Amino-indene carboxylic acidQuantitative conversion
H₂SO₄ (dilute)Partial hydrolysisForms acid-ester mixture

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

Reaction TypeReagents/ConditionsProductsUse Cases
Buchwald–Hartwig aminationPd(dba)₂/Xantphos, Cs₂CO₃Arylaminomethyl derivativesDDR1 kinase inhibitors
Suzuki couplingPd(PPh₃)₄, Na₂CO₃Biaryl-indene hybridsEnhanced biological activity

Ring-Opening and Rearrangements

The strained bicyclic system undergoes unique transformations:

Reagents/ConditionsProductsMechanism
HCl/MeOHLinear amino esterAcid-catalyzed ring opening
Heat (>200°C)Indole derivativeThermal rearrangement via C–N bond cleavage

Key Research Findings

  • DDR1 Inhibition : Acylation of the amino group produced derivatives with DDR1 kinase IC₅₀ values as low as 14.9 nM .

  • Antiviral Activity : Methyl ester analogs demonstrated inhibitory effects against influenza A (IC₅₀ = 7.53 μM) .

  • Synthetic Flexibility : The compound serves as a scaffold for generating >50 derivatives via modular reactions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Anticancer Properties : Compounds derived from this compound have been designed as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), which plays a role in cancer progression. These compounds have shown efficacy in inhibiting DDR1 signaling and reducing colony formation in pancreatic cancer cells .
  • Antiviral Activity : Some studies suggest that related indole derivatives demonstrate inhibitory effects against viruses such as influenza A, indicating potential applications in antiviral drug development.

Case Study: DDR1 Inhibitors

CompoundActivityReference
2-amino-2,3-dihydro-1H-indene-5-carboxamideSelective DDR1 inhibitor
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateIC50 = 7.53 μmol/L against influenza A

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications leading to new compounds with desirable properties.

Synthetic Routes

The synthesis typically involves the reaction of indene derivatives with ethyl chloroformate and ammonia under controlled conditions. The general reaction scheme is as follows:

Starting MaterialReagentCatalystSolventTemperatureReaction Time
Indene derivativeEthyl chloroformateAmmoniaOrganic solvent (e.g., dichloromethane)Room temperature to moderate heatingSeveral hours to overnight

Biological Studies

This compound has been investigated for its biological activities beyond anticancer and antiviral properties. Notable findings include:

  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity, although further research is necessary to confirm these effects .
  • Mechanistic Studies : Ongoing research aims to elucidate the biochemical pathways influenced by this compound, particularly its interaction with DDR1 and other biological targets .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable for developing new materials in nanotechnology and other industrial sectors.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Functional Group Variations

Ethyl/Methyl Esters with Oxo or Cyano Groups

Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate Substituents: Ketone (oxo) group instead of amino. Key Differences:

  • Lower enantioselectivity (13–36% ee) in α-amination reactions compared to diketones .
  • Reduced nucleophilicity due to lack of amino group, limiting utility in amine-based coupling reactions. Applications: Precursor for organocatalytic studies .

2-Methylallyl 2-Cyano-1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate Substituents: Cyano group at the 2-position. Key Differences:

  • Enhanced electrophilicity due to the cyano group, enabling participation in [2+2] cycloadditions .
  • Higher polarity, affecting solubility in non-polar solvents. Applications: Building block for heterocyclic synthesis .
Halogenated Derivatives

Ethyl 2-Amino-5-Chloro-2,3-Dihydro-1H-Indene-2-Carboxylate Hydrochloride Substituents: Chlorine at the 5-position. Key Differences:

  • Increased metabolic stability and lipophilicity compared to the parent compound .
  • Potential for halogen bonding in receptor-targeted drug design . Applications: Investigated in antipsychotic and antidepressant drug candidates .

Ethyl 2-Amino-5-Fluoro-2,3-Dihydro-1H-Indene-2-Carboxylate Hydrochloride Substituents: Fluorine at the 5-position. Key Differences:

  • Improved bioavailability due to fluorine’s electron-withdrawing effects .
  • Altered pharmacokinetics in CNS penetration studies .
Protected Amino Derivatives

Ethyl 2-(Boc-Amino)-5-Chloro-2,3-Dihydro-1H-Indene-2-Carboxylate Substituents: tert-Butoxycarbonyl (Boc)-protected amino group. Key Differences:

  • Temporary protection of the amino group for stepwise syntheses .
  • Reduced reactivity in acidic conditions compared to the hydrochloride salt .
    • Applications : Intermediate in peptide-mimetic drug development .

Physicochemical and Reactivity Comparison

Compound Functional Groups Molecular Formula Key Properties Applications References
Ethyl 2-amino-... hydrochloride Amino, ester C₁₂H₁₆ClNO₂ High water solubility; chiral center for enantioselective synthesis CNS drug intermediates
Methyl 1-oxo-... carboxylate Oxo, ester C₁₂H₁₂O₃ Low enantioselectivity (13–36% ee); ketone reactivity Organocatalysis studies
Ethyl 5-chloro-... hydrochloride Amino, Cl, ester C₁₂H₁₄Cl₂NO₂ Enhanced lipophilicity; halogen bonding Antipsychotic agents
2-Methylallyl 2-cyano-... carboxylate Cyano, ester C₁₆H₁₅NO₃ Electrophilic for cycloadditions; polar solubility Heterocyclic synthesis
Ethyl 2-(Boc-amino)-5-Cl-... carboxylate Boc-protected amino, Cl, ester C₁₇H₂₂ClNO₄ Acid-labile protection; versatile synthetic intermediate Peptide-mimetic drugs

Biological Activity

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (commonly referred to as EADIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EADIC has the following chemical structure:

  • IUPAC Name : Ethyl 2-amino-1,3-dihydroindene-2-carboxylate
  • Molecular Formula : C12H13NO2
  • Molecular Weight : Approximately 203.24 g/mol

EADIC primarily targets the Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase involved in various cellular processes such as cell adhesion, migration, and extracellular matrix remodeling. The compound binds to DDR1 with high affinity, inhibiting its signaling pathways. This inhibition has been linked to the suppression of collagen-induced DDR1 signaling and epithelial-mesenchymal transition (EMT), which are critical in cancer metastasis .

Biological Activities

EADIC exhibits a range of biological activities, including:

  • Antiviral Properties : Studies indicate that EADIC has potential antiviral effects, particularly against certain viral infections.
  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it significantly suppressed colony formation in pancreatic cancer cells and demonstrated efficacy in orthotopic mouse models .
  • Antimicrobial Effects : Preliminary investigations suggest that EADIC may possess antimicrobial properties, although further research is needed to elucidate these effects fully.

Case Study 1: Anticancer Effects on Pancreatic Cancer Cells

A study focused on the effects of EADIC on pancreatic cancer cells revealed that the compound inhibited DDR1 signaling pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 14.9 nM, indicating potent anti-cancer activity. Additionally, EADIC reduced the migration and invasion capabilities of these cells in vitro .

ParameterValue
IC50 (Pancreatic Cancer Cells)14.9 nM
Inhibition of Colony FormationSignificant
Inhibition of DDR1 SignalingYes

Case Study 2: Antiviral Activity

Research into the antiviral properties of EADIC demonstrated its ability to inhibit viral replication in specific models. The compound's mechanism appears to involve interference with viral entry or replication processes within host cells.

Comparative Analysis with Similar Compounds

To better understand EADIC's unique properties, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityUnique Features
Ethyl 3-aminoindoleAnticancerKnown for selective toxicity
Ethyl 4-(aminomethyl)benzoateAntibacterialExhibits significant antibacterial activity
Ethyl 5-aminoisoquinolineNeuroprotectivePotential use in neurodegenerative diseases

Q & A

Q. What are the common synthetic strategies for preparing Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic functionalization of indene precursors. For example:
  • Step 1 : Start with ethyl 1-oxoindane-2-carboxylate derivatives (e.g., ).
  • Step 2 : Introduce amino groups via reductive amination or azide reduction. describes azide functionalization using hypervalent iodine reagents, achieving 80–98% yields.
  • Step 3 : Optimize reaction conditions (e.g., NaH/tert-butoxide base systems in diethyl carbonate at 0°C; ).
  • Purification : Use column chromatography with petroleum ether/diethyl ether (7:3) or pentane/ethyl acetate gradients ().
    Key catalysts include Pd(0) for C–H arylation () and BODIPY-based photocatalysts for asymmetric oxygenation ().

Q. How are structural and purity characteristics of this compound validated in academic research?

  • Methodological Answer : A multi-technique approach is critical:
Technique Parameters Example Data Source
¹H/¹³C NMR Chemical shifts (δ ppm), coupling constants (J)δ 7.79 (1H, dd, J=7.7 Hz) in CDCl₃ ()
HRMS Exact mass (e.g., [M+Na]⁺)Calcd: 269.1148; Found: 269.1147 ()
IR Functional groups (cm⁻¹)Peaks at 1731 (ester C=O), 2248 (nitrile) ()
TLC Retention factor (Rf)Rf 0.20 in pentane/ethyl acetate (85:15) ()
Discrepancies in spectral data (e.g., tautomerization-induced doubling in NMR peaks) require iterative refinement ().

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during esterification; ).
  • Waste Disposal : Segregate organic waste and consult certified agencies for disposal ().

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral indene derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective Pd(0) catalysts for C(sp³)–H arylation ().
  • Dynamic Kinetic Resolution (DKR) : Combine CAL-B lipase with TBD racemization catalysts to achieve >95% ee ().
  • Crystallography : Refine structures via SHELXL to resolve ambiguities in stereochemistry ().

Q. What strategies address contradictions in spectral or crystallographic data for indene derivatives?

  • Methodological Answer :
  • Tautomerism Checks : For NMR doubling (e.g., keto-enol tautomers), perform variable-temperature NMR or X-ray diffraction ().
  • Crystallographic Refinement : Use SHELXTL to model disorder or twinning in crystals ().
  • Cross-Validation : Compare HRMS with theoretical isotopic patterns to confirm molecular formulas ().

Q. How can enzymatic methods improve the efficiency of indene carboxylate synthesis?

  • Methodological Answer :
  • Hydrolase-Catalyzed DKR : Use CAL-B lipase with TBD for racemization, achieving 94% yield and 95% ee ().
  • Optimization : Monitor reaction progress via TLC (e.g., Rf 0.3 in pentane/ethyl acetate) and adjust enzyme loading (5 mol% in ).

Q. What advanced techniques resolve challenges in functionalizing the indene core?

  • Methodological Answer :
  • Hypervalent Iodine Reagents : Introduce cyano groups via α-cyanation (94% yield; ).
  • Photocatalysis : Use BODIPY catalysts for site-selective oxygenation ().
  • High-Throughput Screening : Employ SHELXC/D/E pipelines for rapid crystallographic phasing ().

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